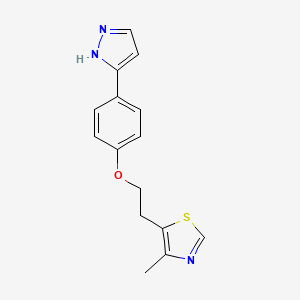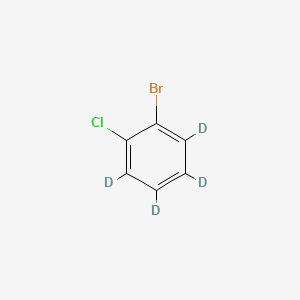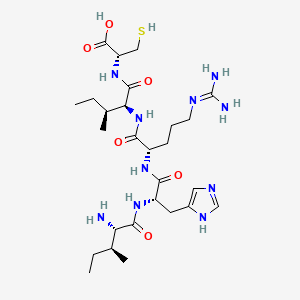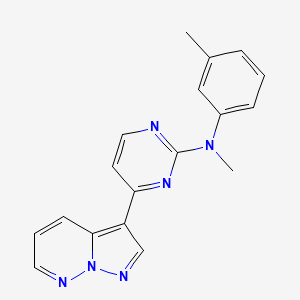
Antimicrobial agent-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimicrobial agent-6 is a chemical compound known for its potent antimicrobial properties It is used to inhibit the growth of microorganisms, including bacteria, fungi, and viruses
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antimicrobial agent-6 typically involves the alkylation of tertiary amines with halocarbons. This reaction results in the formation of quaternary ammonium salts, which are known for their antimicrobial activity . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for commercial use. The industrial production methods also focus on minimizing environmental impact and ensuring the safety of workers.
Análisis De Reacciones Químicas
Types of Reactions
Antimicrobial agent-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens, alkyl groups, and oxidizing or reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from the reactions of this compound include various quaternary ammonium salts, which exhibit strong antimicrobial properties. These products are used in a wide range of applications, from disinfectants to medical treatments .
Aplicaciones Científicas De Investigación
Antimicrobial agent-6 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in chemical synthesis and as a catalyst in various reactions.
Biology: Employed in the study of microbial resistance and the development of new antimicrobial agents.
Mecanismo De Acción
The mechanism of action of Antimicrobial agent-6 involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This disruption inhibits the growth and replication of microorganisms, effectively eliminating the infection . The molecular targets include essential proteins and enzymes involved in cell membrane synthesis and maintenance .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Antimicrobial agent-6 include other quaternary ammonium salts, such as benzalkonium chloride and cetylpyridinium chloride . These compounds share similar structures and mechanisms of action but may differ in their spectrum of activity and potency.
Uniqueness
This compound is unique due to its broad-spectrum antimicrobial activity and its ability to remain effective in various environmental conditions. Unlike some other antimicrobial agents, it does not easily develop resistance, making it a valuable tool in the fight against microbial infections .
Propiedades
Fórmula molecular |
C40H64N16 |
|---|---|
Peso molecular |
769.0 g/mol |
Nombre IUPAC |
2-N,4-N-bis(4-aminobutyl)-6-[2,5-dibenzyl-4-[4,6-bis(4-aminobutylamino)-1,3,5-triazin-2-yl]piperazin-1-yl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C40H64N16/c41-19-7-11-23-45-35-49-36(46-24-12-8-20-42)52-39(51-35)55-30-34(28-32-17-5-2-6-18-32)56(29-33(55)27-31-15-3-1-4-16-31)40-53-37(47-25-13-9-21-43)50-38(54-40)48-26-14-10-22-44/h1-6,15-18,33-34H,7-14,19-30,41-44H2,(H2,45,46,49,51,52)(H2,47,48,50,53,54) |
Clave InChI |
RHPWXYJGHJNHJU-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(CC(N1C2=NC(=NC(=N2)NCCCCN)NCCCCN)CC3=CC=CC=C3)C4=NC(=NC(=N4)NCCCCN)NCCCCN)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5](/img/structure/B12395866.png)
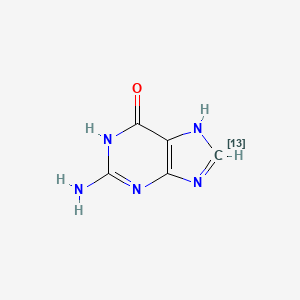
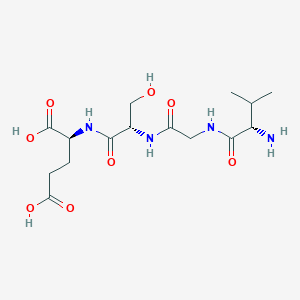


![[5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12395898.png)
![(R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B12395902.png)
